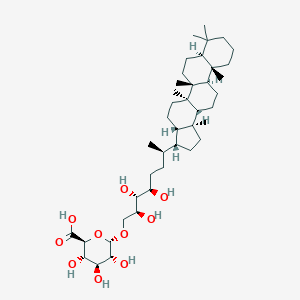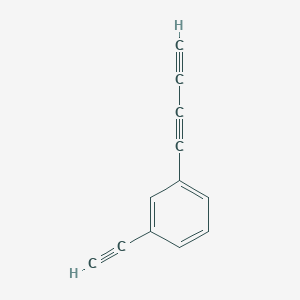
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene, commonly known as BDEB, is a chemical compound with potential applications in various scientific research fields. BDEB has a unique molecular structure that makes it an attractive candidate for studying the mechanisms of various biological and chemical processes.
科学的研究の応用
BDEB has been extensively used in various scientific research fields, including organic chemistry, materials science, and biology. In organic chemistry, BDEB has been used as a building block for the synthesis of various organic compounds. It has also been used as a fluorescent probe for studying the binding interactions of small molecules with biological macromolecules. In materials science, BDEB has been used as a precursor for the synthesis of various polymers and organic materials.
作用機序
BDEB is known to interact with various biological macromolecules, including proteins and nucleic acids. It has been shown to bind to the active site of enzymes and inhibit their activity. BDEB has also been shown to interact with DNA and RNA, leading to changes in their structure and function.
生化学的および生理学的効果
BDEB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. BDEB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, BDEB has been shown to have anti-inflammatory properties, making it a potential candidate for treating various inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using BDEB in lab experiments is its unique molecular structure, which makes it an attractive candidate for studying various biological and chemical processes. Additionally, BDEB is relatively easy to synthesize and is readily available. However, one of the major limitations of using BDEB in lab experiments is its potential toxicity. BDEB has been shown to be toxic to certain cell types, and caution should be taken when handling this compound.
将来の方向性
There are several potential future directions for research involving BDEB. One potential area of research is the development of BDEB-based fluorescent probes for studying the binding interactions of small molecules with biological macromolecules. Another potential area of research is the development of BDEB-based materials for use in various applications, including drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of BDEB and its potential applications in various scientific research fields.
In conclusion, BDEB is a unique chemical compound with potential applications in various scientific research fields. Its unique molecular structure makes it an attractive candidate for studying various biological and chemical processes. Further research is needed to fully understand the mechanism of action of BDEB and its potential applications in various scientific research fields.
合成法
BDEB can be synthesized through a multi-step process involving the coupling of two different alkynes and an aryl halide. One of the most commonly used methods for synthesizing BDEB involves the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkynyl metal reagent in the presence of a palladium catalyst. This method is known for its high yield and excellent selectivity.
特性
CAS番号 |
154746-20-0 |
|---|---|
製品名 |
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene |
分子式 |
C12H6 |
分子量 |
150.18 g/mol |
IUPAC名 |
1-buta-1,3-diynyl-3-ethynylbenzene |
InChI |
InChI=1S/C12H6/c1-3-5-7-12-9-6-8-11(4-2)10-12/h1-2,6,8-10H |
InChIキー |
OZQLQZISTMXHDY-UHFFFAOYSA-N |
SMILES |
C#CC#CC1=CC=CC(=C1)C#C |
正規SMILES |
C#CC#CC1=CC=CC(=C1)C#C |
同義語 |
Benzene, 1-(1,3-butadiynyl)-3-ethynyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



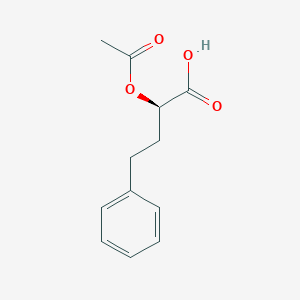
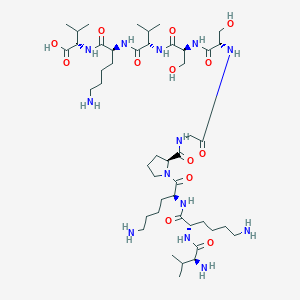
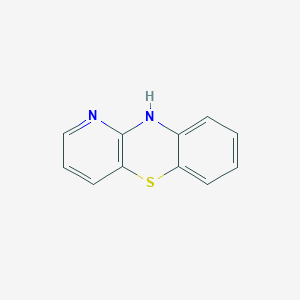

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
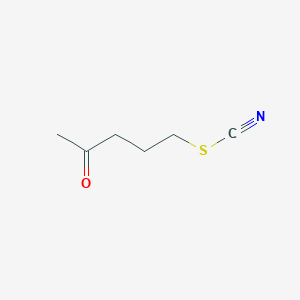
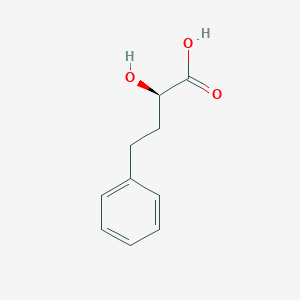
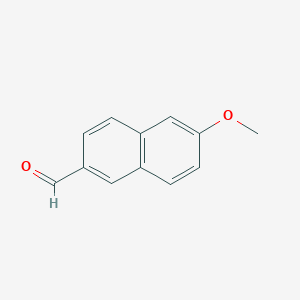
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
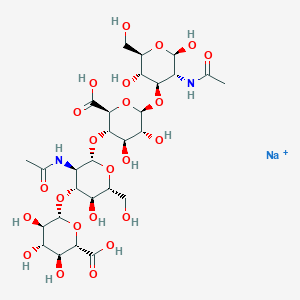
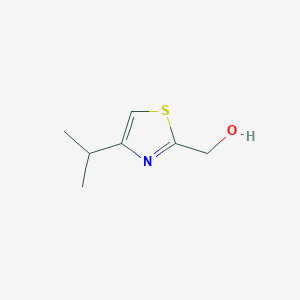
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
